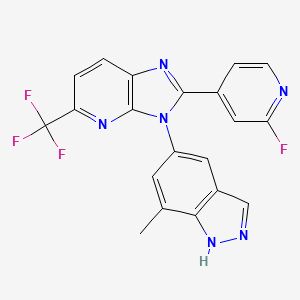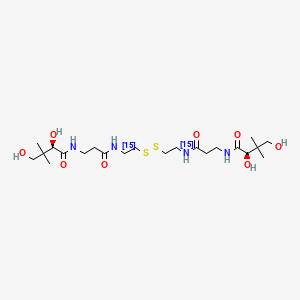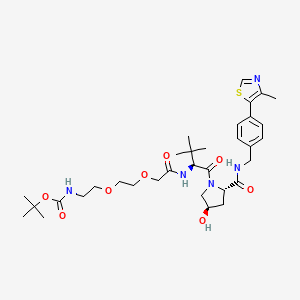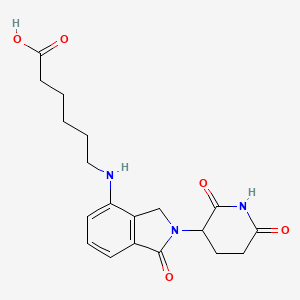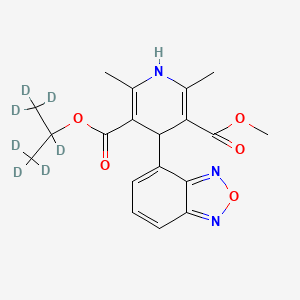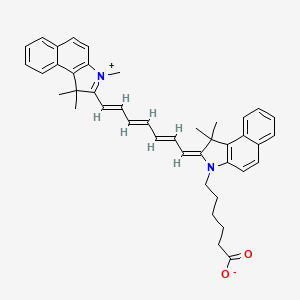
Hdac6-IN-17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac6-IN-17 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in various biological processes, including gene expression, cell cycle regulation, and protein degradation. HDAC6 is predominantly found in the cytoplasm and is responsible for the deacetylation of non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90). Inhibition of HDAC6 has shown potential therapeutic benefits in treating cancer, neurodegenerative diseases, and inflammatory conditions .
準備方法
The synthesis of Hdac6-IN-17 involves several steps, including the formation of key intermediates and the final coupling reactionThe final step involves the coupling of the intermediate with a suitable amine or other nucleophile under specific reaction conditions .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability .
化学反応の分析
Hdac6-IN-17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Hdac6-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of HDAC6 and its involvement in cellular processes such as autophagy, protein degradation, and cell signaling.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. .
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
作用機序
Hdac6-IN-17 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and HSP90, which can affect various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, where the compound binds and prevents the deacetylation of target proteins .
The pathways involved in the mechanism of action of this compound include the regulation of protein stability, cell migration, and apoptosis. By inhibiting HDAC6, this compound can modulate these pathways and exert therapeutic effects in various diseases .
類似化合物との比較
Hdac6-IN-17 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include:
Tubacin: Another selective HDAC6 inhibitor that has been widely studied for its effects on α-tubulin acetylation and cellular processes.
ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor that has shown promise in clinical trials for the treatment of multiple myeloma and other cancers.
ACY-241 (Citarinostat): A next-generation HDAC6 inhibitor with improved pharmacokinetic properties and therapeutic potential
This compound stands out due to its unique chemical structure and specific binding affinity for HDAC6, making it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C22H17N3O3S |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
N-hydroxy-4-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C22H17N3O3S/c26-20(24-28)16-12-10-15(11-13-16)14-29-22-23-19-9-5-4-8-18(19)21(27)25(22)17-6-2-1-3-7-17/h1-13,28H,14H2,(H,24,26) |
InChIキー |
BEMZSNQLNUQKIT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



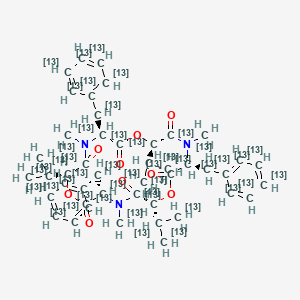
![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
